2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one
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Overview
Description
2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one is a compound that features a trifluoromethyl group attached to a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a suitable radical initiator.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of tetrahydroquinazolinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce tetrahydroquinazolinone derivatives.
Scientific Research Applications
2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.
Trifluoromethyl ethers:
Uniqueness
2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one is unique due to its specific quinazolinone core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h5H,1-4H2 |
InChI Key |
ONUFCSQIBNVFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=NC(=O)C2C1)C(F)(F)F |
Origin of Product |
United States |
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